GLICINA-LISINA-HISTIDINA

Descripción general

Descripción

L-Histidine is an essential amino acid with unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia . It is also a component of total parenteral nutrition .

Synthesis Analysis

L-Histidine Hydrofluoride (LHHF), a derivative of L-Histidine, was synthesized by slow evaporation method at room temperature . The non-centrosymmetric single crystal of LHHF was characterized by FTIR and UV – Visible spectra .Molecular Structure Analysis

The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . It has an insulating band gap of approximately 4.38 eV . The chemical formula of L-Histidine is C6H9N3O2 .Chemical Reactions Analysis

Histidine is known to play a significant role in various biological mechanisms, including the formation of hemoglobin . It is also used to treat conditions such as allergic diseases and anemia . It is the only amino acid whose side chain can shift from a non-protonated to a protonated state, allowing it to exhibit both acid and nucleophilic functionality .Physical And Chemical Properties Analysis

The L-histidine crystal has an insulating band gap of approximately 4.38 eV . Electron and hole effective masses range between 3.92 m0 –15.33 m0 and 4.16 m0 –7.53 m0, respectively . It is also an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV .Aplicaciones Científicas De Investigación

Péptidos Antimicrobianos (AMP)

Los péptidos GLICINA-LISINA-HISTIDINA han sido reconocidos por su potencial como agentes antimicrobianos. Estos péptidos pueden interrumpir las membranas microbianas y exhiben un amplio espectro de actividad contra bacterias, hongos y virus . Su modo de acción implica la unión a las membranas microbianas y la provocación de disrupciones estructurales, lo que lleva a la muerte celular. Esta propiedad es particularmente valiosa en el desarrollo de nuevos antibióticos para combatir las cepas resistentes a los antibióticos.

Péptidos Penetrantes de Células (CPP)

Estos péptidos son capaces de penetrar las membranas celulares, lo cual es una característica muy deseable para la administración de agentes terapéuticos directamente a las células . Los péptidos this compound pueden utilizarse para transportar fármacos, ADN y otras moléculas al interior de las células, mejorando la eficacia de los tratamientos para diversas enfermedades, incluido el cáncer.

Péptidos Quelantes de Metales (MCP)

Los residuos de histidina en los péptidos this compound tienen una fuerte afinidad por la unión a metales, que puede utilizarse en la terapia de quelación para la intoxicación por metales . Además, estos péptidos pueden utilizarse para administrar iones metálicos a sitios específicos dentro del cuerpo, lo que tiene aplicaciones en la imagenología y el diagnóstico.

Cicatrización de Heridas y Reparación de Tejidos

Se ha demostrado que los péptidos this compound promueven la cicatrización de heridas y la reparación de tejidos. Estimulan la producción de colágeno y la angiogénesis, que son procesos críticos en la regeneración de tejidos . Esta aplicación es particularmente relevante en el campo de la dermatología y la recuperación postquirúrgica.

Aplicaciones Cosméticas

Debido a su papel en la síntesis de colágeno y la reparación de la piel, los péptidos this compound se utilizan en productos cosméticos para mejorar la elasticidad de la piel y reducir la aparición de arrugas . También se sabe que mejoran la salud y el aspecto general de la piel.

Aplicaciones Veterinarias

En medicina veterinaria, estos péptidos pueden utilizarse para mejorar la cicatrización de heridas en animales. También pueden servir como promotores del crecimiento en la alimentación animal, mejorando la salud general y la productividad del ganado .

Agricultura y Silvicultura

Los péptidos this compound pueden aplicarse en la agricultura para proteger las plantas de infecciones microbianas y para promover el crecimiento. En la silvicultura, pueden utilizarse para tratar enfermedades de los árboles y mejorar las tasas de crecimiento .

Protección del Medio Ambiente

Estos péptidos pueden utilizarse en los esfuerzos de protección del medio ambiente, como los procesos de biorremediación, donde pueden ayudar en la desintoxicación de contaminantes . Sus propiedades quelantes de metales pueden aprovecharse para eliminar los metales pesados de las fuentes de agua contaminadas.

Mecanismo De Acción

Target of Action

GLY-LYS-HIS, also known as L-Histidine, N-(N(2)-glycyl-L-lysyl)-, is a tripeptide that has been found to have multiple targets. It has been reported to have significant inhibitory effects on transforming growth factor (TGF)-β1 secretion . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, it has been suggested that this peptide may have antimicrobial properties, potentially targeting pathogenic microorganisms .

Mode of Action

For instance, it has been suggested that it can inhibit the secretion of TGF-β1, thereby potentially influencing various cellular processes . Additionally, it may act as an antimicrobial peptide (AMP), capable of killing pathogenic microorganisms .

Biochemical Pathways

GLY-LYS-HIS may affect several biochemical pathways. For instance, by inhibiting TGF-β1 secretion, it could potentially influence the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . Furthermore, as an AMP, it could disrupt the integrity of microbial cell membranes, leading to cell death .

Pharmacokinetics

Peptides generally have good bioavailability and can be rapidly absorbed, distributed, metabolized, and excreted

Result of Action

The inhibition of TGF-β1 secretion by GLY-LYS-HIS could potentially result in various cellular effects, such as altered cell growth and differentiation . As an AMP, it could lead to the death of pathogenic microorganisms, thereby potentially helping to combat infections .

Action Environment

The action of GLY-LYS-HIS could potentially be influenced by various environmental factors. For instance, the presence of other substances could potentially affect its stability and efficacy. Furthermore, the pH and temperature of the environment could potentially influence its activity

Direcciones Futuras

Further studies are needed to elucidate the effects of L-Histidine supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise . It is also being investigated to prevent fatigue during strenuous exercise and for therapy in ageing-related disorders, metabolic syndrome, atopic dermatitis, ulcers, inflammatory bowel diseases, ocular diseases, and neurological disorders .

Análisis Bioquímico

Biochemical Properties

Glycyl-Lysyl-Histidine is involved in a variety of biochemical reactions. It displays affinity towards copper (II) ions, which enables it to modulate the copper intake into cells . This tripeptide is also involved in quenching toxic by-products generated by lipid peroxidation .

Cellular Effects

Glycyl-Lysyl-Histidine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit bleomycin-induced pulmonary fibrosis in mice by suppressing TGFβ1/Smad-mediated epithelial-to-mesenchymal transition . It also promotes the survival of basal stem cells in the skin and the proliferation of keratinocytes .

Molecular Mechanism

At the molecular level, Glycyl-Lysyl-Histidine exerts its effects through various mechanisms. It has been shown to have significant inhibitory effects on transforming growth factor (TGF)-β1 secretion .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in tissue regeneration and wound healing , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Glycyl-Lysyl-Histidine vary with different dosages. For example, it has been shown to produce an anxiolytic effect in male rats at a dose of 0.5 μg/kg, with the effect decreasing as the dose increases .

Propiedades

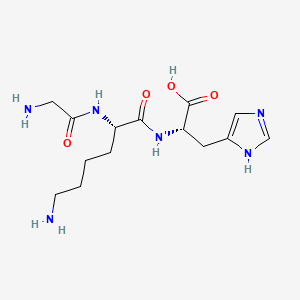

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIDFVOUHZRAK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220496 | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70253-66-6 | |

| Record name | GLY-LYS-HIS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-(N(2)-glycyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

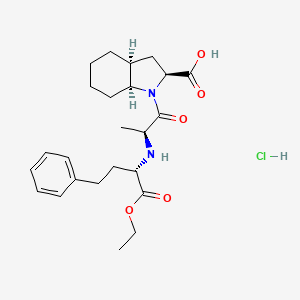

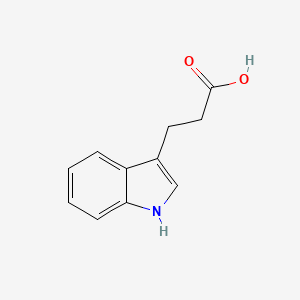

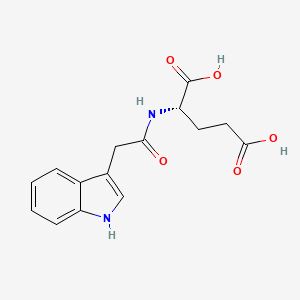

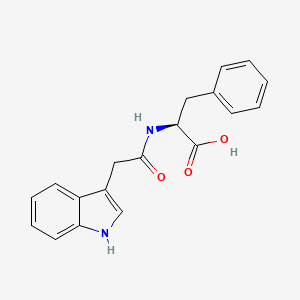

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

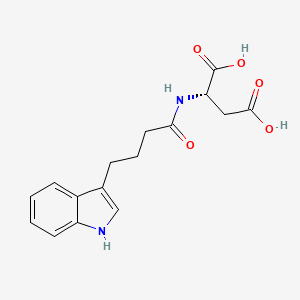

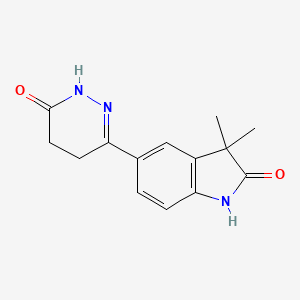

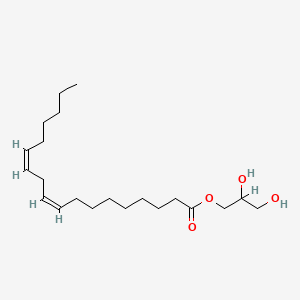

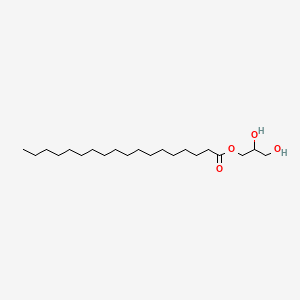

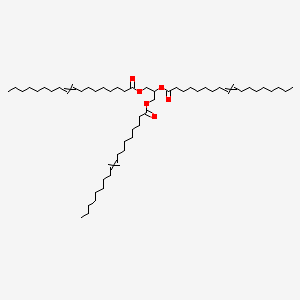

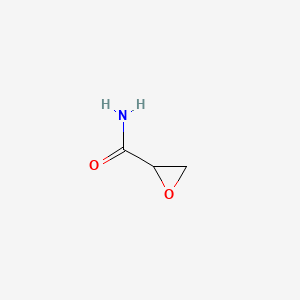

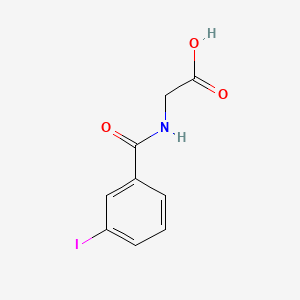

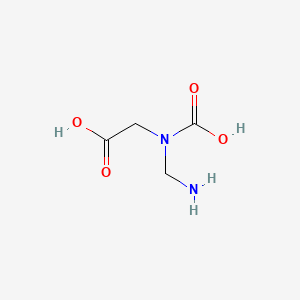

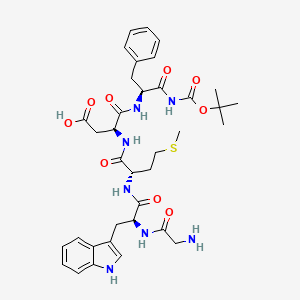

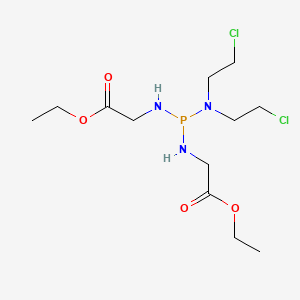

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the "His-rich peptide" fragment released by plasma kallikrein from bovine high-molecular-weight kininogen?

A1: The "His-rich peptide" fragment, released alongside bradykinin by the action of plasma kallikrein on kininogen, is notable for its unusual amino acid composition and repeating sequences. [] This fragment comprises 41 amino acids, with a high proportion of histidine, glycine, and lysine residues. [] The repeating sequences, like His-Gly-X and Gly-His-X, are found multiple times within the peptide. [] While the exact function of this fragment remains unclear, its release alongside bradykinin suggests a potential role in physiological processes related to inflammation and blood pressure regulation. Further research is needed to elucidate its specific function.

Q2: The sequence GLY-LYS-HIS is part of the metal-binding motif in the engineered protein GKH-Fos(138-211). Can you elaborate on the design and function of this protein?

A2: Researchers designed the GKH-Fos(138-211) protein to specifically cleave DNA at AP-1 binding sites. [] This chimeric protein combines the DNA-binding domain of the Fos protein (Fos(138-211)) with a novel metal-binding motif (GKH) at its N-terminus. [] The GLY-LYS-HIS sequence within the GKH motif enables the binding of Cu(II) or Ni(II) ions. [] This metal binding activates the protein, allowing it to cleave DNA specifically at AP-1 binding sites, which are important for regulating gene expression. []

Q3: How does the amino acid composition of decomposing plant material change, and how can this be used as an indicator of decomposition progress?

A3: During decomposition, the relative abundance of certain amino acids in plant material shifts in a predictable pattern. [] Specifically, glycine (Gly) concentrations increase, while lysine (Lys), histidine (His), leucine (Leu), arginine (Arg), tyrosine (Tyr), phenylalanine (Phe), serine (Ser), and taurine (Tau) decrease. [] This change is reflected in the amino acid signature (AaS), calculated as the ratio of Gly/(Lys+His+Leu+Arg+Tyr+Phe+Ser). [] The AaS increases as decomposition progresses, serving as a potential indicator of the biochemical evolution of nitrogen in soil samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.